R-Impp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

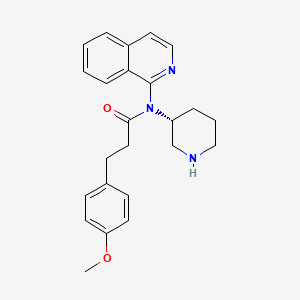

R-IMPP: は、プロタンパク質変換酵素サブチリシン/ケキシン型9(PCSK9)の翻訳を阻害する低分子阻害剤です。 この化合物は、分泌型トランスフェリンのレベルに影響を与えることなく、低密度リポタンパク質受容体(LDL-R)のレベルを上昇させることで、肝腫瘍細胞における低密度リポタンパク質コレステロール(LDL-C)の取り込みを増加させる可能性を示しています。 .

作用機序

R-IMPPは、ヒト80Sリボソームに選択的に結合することにより、その効果を発揮し、PCSK9タンパク質翻訳を阻害します。この阻害は転写物に依存し、PCSK9の転写または分解には影響を与えません。 PCSK9翻訳を阻害することにより、this compoundは肝細胞表面のLDL-Rレベルを高め、LDL-Cの取り込みを促進し、血流中のLDL-Cレベルを低下させます。 .

類似の化合物との比較

類似の化合物:

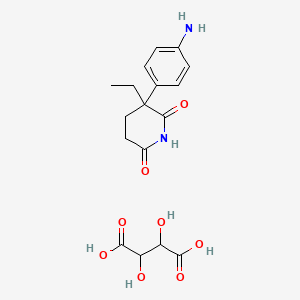

S-IMPP: this compoundのエナンチオマーで、構造は似ていますが、立体化学が異なります。

This compoundの独自性: this compoundは、ヒトリボソームに結合することにより、PCSK9翻訳を阻害するという独自の作用機序を持つため、独自性があります。 この選択的な結合は、異なるメカニズムで作用する可能性のある他のPCSK9阻害剤とは異なります。 .

生化学分析

Biochemical Properties

R-Impp plays a significant role in biochemical reactions, particularly those involving PCSK9. PCSK9 is an enzyme that promotes the degradation of low-density lipoprotein receptor (LDLR), thereby regulating plasma levels of LDL cholesterol . This compound inhibits PCSK9 protein translation, which in turn increases LDLR levels and promotes the uptake of LDL cholesterol in cells .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on LDLR levels. By inhibiting PCSK9 protein translation, this compound increases LDLR levels, which promotes the uptake of LDL cholesterol in cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the 80S ribosome, thereby inhibiting PCSK9 protein translation . This results in increased LDLR levels and enhanced LDL cholesterol uptake in cells . The exact molecular mechanism by which this compound promotes the degradation of PCSK9 is not completely understood .

Metabolic Pathways

This compound is involved in the metabolic pathway that regulates LDL cholesterol levels. By inhibiting PCSK9 protein translation, it impacts the function of LDLR, a key player in this pathway

準備方法

合成経路と反応条件: R-IMPPの調製には、®-N-(イソキノリン-1-イル)-3-(4-メトキシフェニル)-N-(ピペリジン-3-イル)プロパンアミド塩酸塩の合成が含まれます。合成経路には、以下の手順が含まれます。

イソキノリン誘導体の形成: イソキノリン誘導体は、適切な出発物質と試薬を用いた一連の反応によって合成されます。

カップリング反応: 次に、イソキノリン誘導体は、特定の反応条件下でピペリジン誘導体とカップリングされて、目的の生成物を形成します。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、高純度のthis compound塩酸塩が得られます。.

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率を向上させることができます。 .

化学反応の分析

反応の種類: R-IMPPは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: 還元反応は、this compoundを還元形に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、this compoundの酸化、還元、および置換誘導体があります。 .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学: this compoundは、PCSK9翻訳の阻害とそのLDL-Rレベルへの影響を調べるためのツール化合物として使用されます。

生物学: LDL-Cの取り込みとコレステロール代謝の調節を調べるための細胞研究で用いられます。

医学: this compoundは、LDL-Rレベルを高め、LDL-Cレベルを低下させることで、高コレステロール血症の治療における潜在的な治療用途を有しています。

科学的研究の応用

R-IMPP has several scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 translation and its effects on LDL-R levels.

Biology: It is employed in cellular studies to investigate the uptake of LDL-C and the regulation of cholesterol metabolism.

Medicine: this compound has potential therapeutic applications in the treatment of hypercholesterolemia by increasing LDL-R levels and reducing LDL-C levels.

Industry: The compound is used in the development of new drugs targeting PCSK9 and related pathways .

類似化合物との比較

S-IMPP: An enantiomer of R-IMPP with similar structure but different stereochemistry.

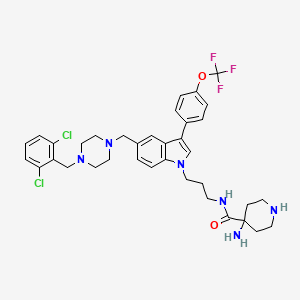

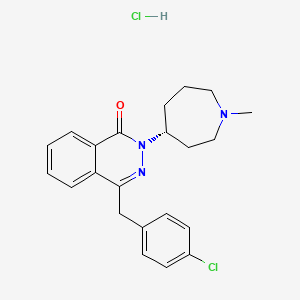

PCSK9 Inhibitors: Other small-molecule inhibitors targeting PCSK9, such as SBC-110736 and WNK463

Uniqueness of this compound: this compound is unique due to its specific mechanism of action involving the inhibition of PCSK9 translation by binding to human ribosomes. This selective binding distinguishes it from other PCSK9 inhibitors that may act through different mechanisms .

特性

IUPAC Name |

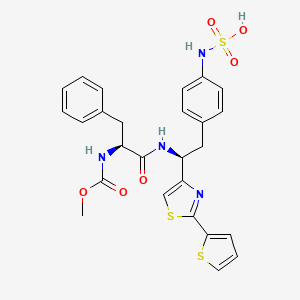

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGXQMSOIQCTJ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of R-IMPP?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].

Q2: How does this compound impact cellular processes in cancer cells?

A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that this compound treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that this compound may interfere with key processes involved in cancer cell survival and spread. Additionally, this compound treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)